molecular formula C15H17ClN4 B1441072 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine CAS No. 1219967-50-6

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine

Cat. No.: B1441072
CAS No.: 1219967-50-6
M. Wt: 288.77 g/mol
InChI Key: GDMIAYWCEBFCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity, which can lead to changes in neurotransmitter release and neuronal signaling pathways. This modulation is responsible for its psychoactive effects and potential therapeutic benefits.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is similar to other piperazine derivatives like methamphetamine and amphetamine in terms of its chemical structure and stimulant effects on the central nervous system. it is unique due to the presence of the 6-chloro-2-pyrazinyl group, which imparts distinct chemical and pharmacological properties.

Similar compounds include:

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-14-10-17-11-15(18-14)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIAYWCEBFCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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